3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide 3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 922803-83-6
VCID: VC4332766
InChI: InChI=1S/C24H29N3O5S/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23-26-27-24(32-23)25-21(28)12-13-33-18-10-8-16(4)9-11-18/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,25,27,28)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)C
Molecular Formula: C24H29N3O5S
Molecular Weight: 471.57

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

CAS No.: 922803-83-6

Cat. No.: VC4332766

Molecular Formula: C24H29N3O5S

Molecular Weight: 471.57

* For research use only. Not for human or veterinary use.

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide - 922803-83-6

Specification

CAS No. 922803-83-6
Molecular Formula C24H29N3O5S
Molecular Weight 471.57
IUPAC Name 3-(4-methylphenyl)sulfanyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Standard InChI InChI=1S/C24H29N3O5S/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23-26-27-24(32-23)25-21(28)12-13-33-18-10-8-16(4)9-11-18/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,25,27,28)
Standard InChI Key BTPVKPTYXTUCBZ-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)C

Introduction

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound features a propanamide backbone, a p-tolylthio group, and a 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl moiety. The structural complexity of this compound suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups and the oxadiazole ring, known for its broad pharmacological properties.

Synthesis

The synthesis of 3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide involves several key steps, typically requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the desired product. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure of the synthesized compound.

Potential Applications

This compound is classified under oxadiazole derivatives, which are recognized for their broad range of biological activities, including antibacterial and antifungal effects. The presence of the p-tolylthio group enhances its chemical reactivity and potential interactions with biological targets.

Mechanism of Action

Compounds containing oxadiazole scaffolds are known to interact with enzymes and receptors due to their ability to mimic natural substrates or ligands. While specific pathways affected by this compound are not fully elucidated, oxadiazoles generally exhibit activities such as enzyme inhibition and receptor modulation.

Research Findings

PropertyDescription
Molecular WeightApproximately 471.6 g/mol
Molecular FormulaC24H29N3O5S
Chemical StructurePropanamide backbone with p-tolylthio and 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl moieties
SynthesisMulti-step process involving organic chemistry methods
ApplicationsPotential in medicinal chemistry for antibacterial and antifungal activities

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